Methylaminothiourea
Overview
Description
1-(Methylamino)thiourea is a chemical compound with a molecular weight of 105.16 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Synthesis Analysis
A practical protocol for the synthesis of symmetric thioureas and heterocyclic thiones has been developed. It involves the reaction of amines with phenyl chlorothionoformate in water to afford the symmetrical thioureas or heterocyclic thiones in good to excellent yields . Another method involves the continuous-flow synthesis of thioureas in a multicomponent reaction starting from isocyanides, amidines, or amines and sulfur .
Molecular Structure Analysis
The molecular structure of 1-(Methylamino)thiourea is characterized by the presence of a thioamide group . The nature of the molecular interactions between the water and thiourea through hydrogen bonding has been investigated using RDG and AIM methods .
Chemical Reactions Analysis
Thiourea derivatives are of great importance due to their wide application in pharmaceutical and synthetic chemistry as well as other fields. They have shown potential bioactivities including anticancer, antifungal, analgesic, anti-inflammatory, and antimicrobial activities .
Physical and Chemical Properties Analysis
1-(Methylamino)thiourea is a chemical compound with a molecular weight of 105.16 . It is structurally similar to urea, except that the oxygen atom is replaced by a sulfur atom .
Scientific Research Applications
Synthesis and Anticancer Potential
1-(Methylamino)thiourea derivatives exhibit significant potential in drug research, especially in the development of anticancer agents. For instance, the synthesis of 1-Benzoyl-3-methyl thiourea derivatives has shown potent in vitro cytotoxicity against HeLa cell lines, demonstrating stronger activity than hydroxyurea, a well-known anticancer drug. This highlights the compound's promise in enhancing anticancer activities through chemical modifications (Ruswanto et al., 2015).
Catalytic Applications
Primary amine-thiourea derivatives, including those related to 1-(Methylamino)thiourea, serve as effective catalysts for chemical reactions. They have been used to promote highly enantioselective conjugate additions of ketones to nitroalkenes. This application is crucial in organic synthesis, providing a broad substrate scope and showcasing the utility of thiourea derivatives in facilitating reactions with significant stereocontrol (Hongbing Huang & E. Jacobsen, 2006).
Corrosion Inhibition
1-(Methylamino)thiourea and related compounds have been researched for their corrosion inhibition properties. The effects of thiourea derivatives on the corrosion behavior of mild steel in acidic solutions demonstrate their capability as effective corrosion inhibitors. This application is vital in materials science, particularly for protecting metals in corrosive environments, underscoring the compound's importance beyond biomedical applications (Muzaffer Özcan, I. Dehri, & M. Erbil, 2004).
Structural Analysis
The structural analysis of 1-[N-Methyl-N-(Phenyl)amino]-3-(4-Methylphenyl)Thiourea through spectroscopy and X-ray crystallography provides insights into the compound's molecular configuration. This research contributes to the understanding of thiourea derivatives' structural characteristics, aiding in the design of new compounds with tailored properties for specific applications (Chien Ing Yeo & E. Tiekink, 2019).
Organic Synthesis
Thiourea-catalyzed asymmetric reactions, including the Michael addition of activated methylene compounds to α,β-unsaturated imides, demonstrate the versatility of thiourea derivatives in organic synthesis. These reactions produce high yields and enantioselectivities, further emphasizing the role of thiourea and its derivatives in developing novel synthetic methodologies (T. Inokuma, and Yasutaka Hoashi & Y. Takemoto, 2006).
Mechanism of Action
Target of Action
Methylaminothiourea, also known as 1-(Methylamino)thiourea, is a derivative of thiourea . Thiourea is known to inhibit the peroxidase in the thyroid gland, thus inhibiting thyroxine production . Therefore, it can be inferred that this compound may have a similar target of action.
Mode of Action
Based on the known action of thiourea, it can be inferred that this compound might interact with its targets (possibly the peroxidase in the thyroid gland) and inhibit their function . This inhibition could lead to a decrease in the production of thyroxine, a hormone that plays a key role in metabolism, growth, and development .
Biochemical Pathways
Thyroxine is crucial for the regulation of metabolism and growth, so its inhibition could potentially affect these processes .
Pharmacokinetics
It is known that thiourea, after oral administration to humans and animals, is practically completely absorbed and is excreted largely unchanged via the kidneys
Result of Action
Based on the known effects of thiourea, it can be inferred that the inhibition of thyroxine production could lead to changes in metabolism and growth
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Methylaminothiourea interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, thiourea derivatives have been shown to inhibit enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) . These interactions play a crucial role in the compound’s biological applications, which include antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes. It influences cell function by interacting with key enzymes and proteins within the cell. For example, it has been shown to inhibit glucose-6-phosphatase (G6Pase), an enzyme crucial for glucose metabolism . This interaction can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to enzymes, inhibiting or activating them, and cause changes in gene expression . The oxidation at sulfur is a key step in the metabolism of toxic thioureas .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is limited. Thiourea derivatives have shown promising antibacterial and antioxidant potential and were very active against G6Pase .
Metabolic Pathways
This compound is involved in metabolic pathways that interact with enzymes or cofactors. The oxidation at sulfur is a key step in the metabolism of toxic thioureas
Subcellular Localization
The subcellular localization of a protein or compound provides the physiological context for its function
Properties
IUPAC Name |
methylaminothiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-4-5-2(3)6/h4H,1H3,(H3,3,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPZTRBYIRCNAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNNC(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175416 | |
Record name | Hydrazinecarbothioamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21185-13-7 | |
Record name | Hydrazinecarbothioamide, 2-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021185137 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrazinecarbothioamide, 2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70175416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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